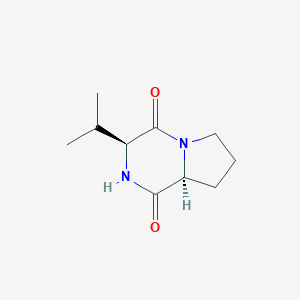
环状(L-脯氨酰-L-缬氨酰)
描述
环(L-脯氨酸-L-缬氨酸)是一种二酮哌嗪,是由缬氨酸和脯氨酸这两种氨基酸融合形成的一种环状二肽。 它是一种在多种微生物(包括真菌和细菌)中发现的次级代谢产物 。 该化合物因其生物活性而受到关注,包括抗菌和群体感应调节特性 .
科学研究应用
环(L-脯氨酸-L-缬氨酸)在科学研究中具有广泛的应用:
化学: 它用作研究二酮哌嗪化学及其反应性的模型化合物。
生物学: 环(L-脯氨酸-L-缬氨酸)用于研究细菌中的群体感应机制,因为它可以调节细菌的通讯系统.
作用机制
环(L-脯氨酸-L-缬氨酸)的具体作用机制尚未完全了解。已知它与细菌群体感应系统相互作用,特别是那些涉及N-酰基高丝氨酸内酯(AHLs)的系统。 这种相互作用可以激活或抑制群体感应途径,影响细菌的通讯和生物膜的形成 。 该化合物的抗菌活性被认为与其破坏细胞膜完整性和抑制蛋白质合成的能力有关 .
准备方法
合成路线和反应条件
环(L-脯氨酸-L-缬氨酸)可以通过线性二肽的环化来合成。 一种常见的方法是将L-脯氨酸和L-缬氨酸缩合,然后在酸性或碱性条件下进行环化 。 该反应通常需要脱水剂,如二环己基碳二亚胺(DCC),以促进环状结构的形成 .
工业生产方法
环(L-脯氨酸-L-缬氨酸)的工业生产通常涉及使用自然产生该化合物的微生物的发酵过程。 例如,某些链霉菌和假单胞菌菌株已知会将其作为其代谢过程的一部分产生环(L-脯氨酸-L-缬氨酸) 。然后使用色谱技术提取和纯化该化合物。
化学反应分析
反应类型
环(L-脯氨酸-L-缬氨酸)会发生各种化学反应,包括:
氧化: 该反应会改变二酮哌嗪环,可能会改变其生物活性。
还原: 还原反应会导致形成不同的二酮哌嗪衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠等还原剂。
主要产物
这些反应的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成羟基化衍生物,而取代可以引入各种官能团,从而增强化合物的生物活性 .
相似化合物的比较
环(L-脯氨酸-L-缬氨酸)属于更广泛的二酮哌嗪类,其中包括环(L-脯氨酸-L-苯丙氨酸)和环(L-脯氨酸-L-亮氨酸)等化合物。 这些化合物具有相似的环状结构,但其氨基酸组成不同,导致其生物活性发生变化 。例如:
环(L-脯氨酸-L-苯丙氨酸): 以其神经保护作用和治疗神经退行性疾病的潜力而闻名.
环(L-脯氨酸-L-亮氨酸): 具有抗糖尿病特性,已被研究用于其在管理血糖水平中的潜力.
环(L-脯氨酸-L-缬氨酸)因其强大的抗菌活性及其调节群体感应系统的能力而脱颖而出,使其在研究和工业应用中成为一种独特而有价值的化合物 .
属性
IUPAC Name |
(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426301 | |
| Record name | CHEBI:69439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2854-40-2 | |
| Record name | CHEBI:69439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclo(L-Pro-L-Val) exert its anti-inflammatory effects?
A1: Research suggests that cyclo(L-Pro-L-Val) exhibits anti-inflammatory effects by suppressing the phosphorylation of key proteins involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclo(L-Pro-L-Val) significantly inhibited the phosphorylation of IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and nuclear factor kappa B (NF-κB) []. This inhibition subsequently leads to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activation, reducing the production of pro-inflammatory mediators like nitric oxide (NO) [].
Q2: Does cyclo(L-Pro-L-Val) influence plant growth?
A2: Yes, cyclo(L-Pro-L-Val) has been shown to exhibit auxin-like activity in plants []. Studies using Arabidopsis thaliana seedlings demonstrated that cyclo(L-Pro-L-Val) can modulate root architecture and activate auxin-regulated gene expression, suggesting its involvement in plant growth promotion [].
Q3: Can cyclo(L-Pro-L-Val) induce apoptosis in cancer cells?
A3: Research indicates that cyclo(L-Pro-L-Val), both individually and as part of a cyclic dipeptide mixture, can promote apoptosis in human cancer cell lines, including HeLa (cervical adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) [, ]. The mechanism involves cell cycle arrest at the G0–G1 transition, disruption of mitochondrial membrane potential, and activation of caspase-9-dependent apoptotic pathways [].
Q4: What is the molecular formula and weight of cyclo(L-Pro-L-Val)?
A4: The molecular formula of cyclo(L-Pro-L-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.
Q5: What spectroscopic techniques are used to characterize cyclo(L-Pro-L-Val)?
A5: Various spectroscopic techniques are employed to characterize cyclo(L-Pro-L-Val), including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy [, , , , ].
Q6: Is cyclo(L-Pro-L-Val) stable under different storage conditions?
A6: The stability of cyclo(L-Pro-L-Val) under various storage conditions has been investigated in different food matrices. In almonds, cyclo(L-Pro-L-Val) was detected after 9 months of storage at 60% and 70% relative humidity at 25°C [].
Q7: Does cyclo(L-Pro-L-Val) possess any known catalytic properties?
A7: Based on the provided research, there is no evidence to suggest that cyclo(L-Pro-L-Val) exhibits catalytic properties. Its biological activities appear to be primarily related to its interactions with cellular targets rather than its ability to catalyze chemical reactions.
Q8: Are there any specific formulation strategies to enhance the stability or bioavailability of cyclo(L-Pro-L-Val)?
A8: The provided research does not elaborate on specific formulation strategies for cyclo(L-Pro-L-Val). Further investigations are needed to explore potential formulations that could improve its stability, solubility, or bioavailability for therapeutic applications.
Q9: What is the safety profile of cyclo(L-Pro-L-Val)?
A9: While cyclo(L-Pro-L-Val) exhibits promising biological activities, detailed toxicological studies are limited. Further research is needed to comprehensively assess its safety profile, including potential long-term effects, before considering it for therapeutic applications.
Q10: Has the pharmacokinetic profile of cyclo(L-Pro-L-Val) been investigated?
A10: The provided research papers do not provide information regarding the pharmacokinetic profile of cyclo(L-Pro-L-Val). Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Q11: Are there any reported in vivo studies evaluating the efficacy of cyclo(L-Pro-L-Val)?
A11: While in vitro studies demonstrate promising results, in vivo studies exploring the efficacy of cyclo(L-Pro-L-Val) are limited based on the provided research. Further research using animal models is crucial to evaluate its therapeutic potential.
Q12: Are there any known resistance mechanisms associated with cyclo(L-Pro-L-Val)?
A12: The provided research does not mention any specific resistance mechanisms associated with cyclo(L-Pro-L-Val).
Q13: Have any drug delivery systems been explored for targeted delivery of cyclo(L-Pro-L-Val)?
A13: The research papers provided do not discuss any specific drug delivery systems for cyclo(L-Pro-L-Val).
Q14: What analytical methods are commonly used to quantify cyclo(L-Pro-L-Val)?
A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the detection and quantification of cyclo(L-Pro-L-Val) in various matrices, including food and biological samples [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


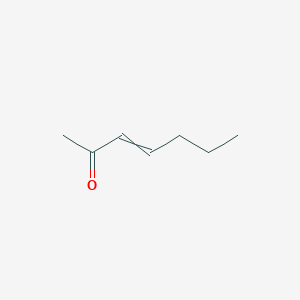
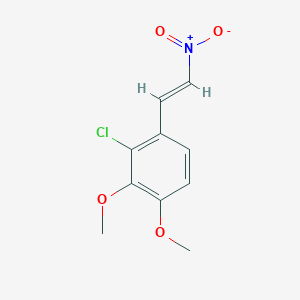
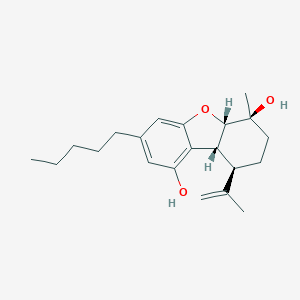
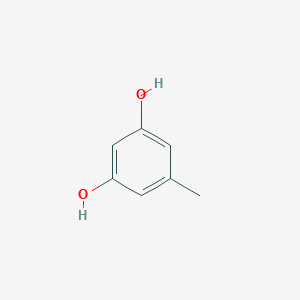
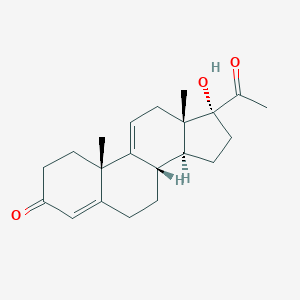

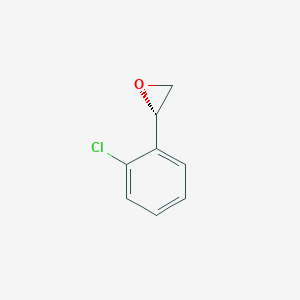
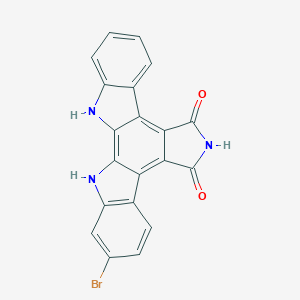
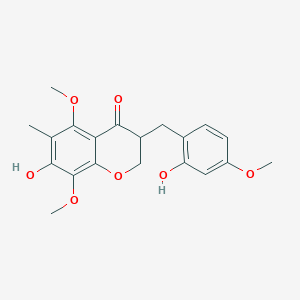
![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)

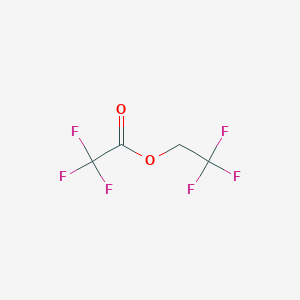
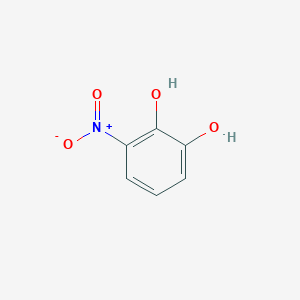
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
